molecular formula C14H9N3O3 B13218790 6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13218790
M. Wt: 267.24 g/mol
InChI Key: KQYVHDKGUCSGKY-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a formylphenyl group at the 6-position and a carboxylic acid group at the 8-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out at 140°C and results in high yields within a short reaction time.

Another method involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the methods mentioned above can be scaled up for industrial applications. The use of microwave irradiation and mechanochemical methods offers advantages such as reduced reaction times, higher yields, and environmentally friendly conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: 6-(4-Carboxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.

    Reduction: 6-(4-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound exhibits potential as a pharmacophore for the development of drugs targeting various biological pathways.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of kinases such as JAK1 and JAK2 . The compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be compared with other triazolopyridine derivatives such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the formylphenyl group in this compound imparts unique properties, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

6-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H9N3O3/c18-7-9-1-3-10(4-2-9)11-5-12(14(19)20)13-15-8-16-17(13)6-11/h1-8H,(H,19,20)

InChI Key

KQYVHDKGUCSGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Origin of Product

United States

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